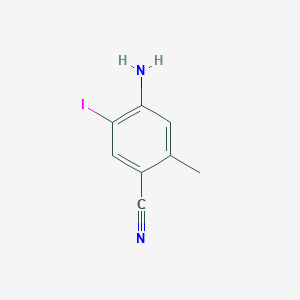

4-Amino-5-iodo-2-methylbenzonitrile

描述

Significance of Aryl Nitriles in Modern Organic Synthesis and Materials Science

Aryl nitriles, including benzonitriles, are of paramount importance in contemporary science. The nitrile group is a versatile functional group that can be transformed into a wide array of other functionalities, such as carboxylic acids, amines, amides, and aldehydes. acs.org This versatility makes aryl nitriles crucial intermediates in the synthesis of complex molecules. colab.ws Their synthesis is a topic of great interest for synthetic chemists due to the unique reactivity the nitrile functionality imparts, which is particularly useful for constructing heterocyclic compounds and other highly functionalized molecules. colab.ws

In organic synthesis, traditional methods for preparing aryl nitriles often involved metal cyanides, which pose significant environmental and safety hazards. acs.org Modern research focuses on developing safer and more sustainable synthetic routes, such as palladium-catalyzed cyanations that use organic cyanides or other less hazardous reagents. acs.orgrsc.org

In the realm of materials science, aryl nitriles are integral to the development of advanced materials. They are found in organic electronic materials, including those with applications in organic light-emitting diodes (OLEDs). acs.orgrsc.org Specifically, carbazole-benzonitrile derivatives have been proposed as universal hosts for high-efficiency blue OLEDs. researchgate.net The nitrile group's electronic properties contribute to functionalities like thermally activated delayed fluorescence (TADF) and mechanofluorochromism, where materials change their light emission properties in response to mechanical stress. rsc.org Furthermore, aryl nitriles play a role in creating materials with potential for post-modification and rapid functional group diversification. nih.gov

Strategic Importance of Multifunctional Benzonitrile (B105546) Derivatives

Multifunctional benzonitrile derivatives, which possess several different functional groups, are strategically important due to their tunable properties and diverse reactivity. The presence of multiple substituents allows for precise control over the molecule's electronic and photophysical characteristics. acs.org This is particularly valuable in the design of materials for optoelectronics, where properties like dual emission and TADF can be engineered by carefully selecting the substituents on the benzonitrile core. rsc.orgacs.org

The ability to introduce various functional groups onto the benzonitrile scaffold makes these compounds valuable building blocks in medicinal chemistry. For example, methylbenzonitrile structures are considered advantageous scaffolds for developing potent dual A2A/A2B adenosine (B11128) receptor antagonists, which have applications in cancer immunotherapy. nih.gov The specific substituents can influence the compound's binding affinity to biological targets. nih.gov

Furthermore, the different functional groups on a single molecule can participate in various, often orthogonal, chemical transformations. This allows for the stepwise and selective synthesis of highly complex molecular architectures. For instance, a compound with an amino group and a halogen can undergo different types of coupling reactions at each site, providing a pathway to intricate structures.

Positioning of 4-Amino-5-iodo-2-methylbenzonitrile within Contemporary Chemical Research

This compound is a strategically substituted benzonitrile that holds significant potential as a versatile building block in both medicinal chemistry and materials science. Its structure combines an electron-donating amino group, a bulky and reactive iodo group, a methyl group, and the synthetically versatile nitrile group on a single benzene (B151609) ring. This unique combination of functionalities positions it as a valuable intermediate for creating more complex molecules.

The presence of the iodo and amino groups on adjacent positions makes it a prime candidate for synthesizing fused heterocyclic systems through cyclization reactions. The iodo group is a particularly useful handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents at this position. The amino group can be readily modified or can direct reactions to specific positions on the aromatic ring.

In the context of medicinal chemistry, the 2-aminobenzonitrile (B23959) core is a known scaffold for the synthesis of bioactive compounds, including 4-aminoquinolines. cardiff.ac.uk The methylbenzonitrile moiety itself is recognized as a beneficial structure in the design of receptor antagonists. nih.gov Therefore, this compound serves as a highly functionalized starting material for the synthesis of novel therapeutic agents.

While specific research on this compound is not extensively documented in the provided search results, its constituent parts are well-represented in various applications. For instance, iodo-substituted aromatics are common precursors in synthesis, and aminobenzonitriles are key intermediates. cardiff.ac.uksigmaaldrich.com The compound's structure suggests its utility as a precursor for compounds similar to other biologically active methylbenzonitrile derivatives. nih.govchemimpex.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₈H₇IN₂ nih.gov |

| Molecular Weight | 258.06 g/mol nih.gov |

| CAS Number | 380241-62-3 nih.gov |

| Canonical SMILES | CC1=CC(=C(C=C1C#N)I)N nih.gov |

| InChI Key | NHYCRHOIXAOPRF-UHFFFAOYSA-N nih.gov |

Structure

3D Structure

属性

IUPAC Name |

4-amino-5-iodo-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-2-8(11)7(9)3-6(5)4-10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYCRHOIXAOPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454381 | |

| Record name | 4-AMINO-5-IODO-2-METHYLBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380241-62-3 | |

| Record name | 4-Amino-5-iodo-2-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380241-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-AMINO-5-IODO-2-METHYLBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Research and Development

Strategic Building Block in Complex Molecule Synthesis

The compound's structure is ideally suited for multi-step synthetic pathways where precise control over the introduction of new functionalities is required. The distinct reactivity of its iodo, amino, and nitrile groups allows for sequential, regioselective modifications.

In the realm of pharmaceutical synthesis, 4-Amino-5-iodo-2-methylbenzonitrile functions as a critical intermediate, particularly in the development of small molecule kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. ed.ac.uknih.gov The compound's utility stems from its aryl iodide and primary amine functionalities, which are perfect substrates for powerful palladium-catalyzed cross-coupling reactions. wikipedia.orglibretexts.org

The iodo group at the C5 position is an excellent leaving group for introducing new carbon-carbon or carbon-heteroatom bonds. Key reactions utilizing this feature include:

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, a common method for building extended molecular scaffolds. wikipedia.orgorganic-chemistry.org This technique is widely used in the synthesis of complex pharmaceuticals and natural products. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with an amine. wikipedia.orgorganic-chemistry.org It is a foundational method for constructing the arylamine motifs present in a vast number of biologically active compounds. wikipedia.orgbeilstein-journals.org

Suzuki and Heck Couplings: These reactions create carbon-carbon bonds, allowing for the attachment of various aryl or vinyl groups, further diversifying the molecular structure.

The amino group at the C4 position can be used to construct heterocyclic ring systems, such as pyrimidines or triazines, which are core components of many kinase inhibitors. For instance, the pyrrolo[2,1-f] wikipedia.orgwikipedia.orgnih.govtriazine scaffold, found in several potent kinase inhibitors and antiviral agents, is often synthesized from precursors containing amino and halide functionalities. nih.govnih.govgoogle.commdpi.com The nitrile group (-C≡N) can be maintained as a key interaction point in the final drug molecule or can be chemically transformed (e.g., hydrolyzed to a carboxylic acid or reduced to an aminomethyl group) in later synthetic steps.

| Functional Group | Reaction Type | Bond Formed | Significance in Pharmaceutical Synthesis |

|---|---|---|---|

| 5-Iodo | Sonogashira Coupling | Carbon-Carbon (sp-sp2) | Introduction of alkyne-containing fragments to build complex scaffolds. wikipedia.orgorganic-chemistry.org |

| 5-Iodo | Buchwald-Hartwig Amination | Carbon-Nitrogen | Synthesis of arylamines and N-aryl heterocycles. wikipedia.orgorganic-chemistry.org |

| 5-Iodo | Suzuki Coupling | Carbon-Carbon (sp2-sp2) | Formation of bi-aryl systems common in kinase inhibitors. |

| 4-Amino | Cyclocondensation | Carbon-Nitrogen | Formation of fused heterocyclic rings (e.g., quinazolines, triazines). nih.govnih.gov |

| Nitrile | Hydrolysis / Reduction | C-O / C-N | Conversion to carboxylic acid or primary amine for further derivatization. |

While specific use of this compound in materials science is not widely documented, its structural motifs are characteristic of building blocks used to create advanced organic materials. spie.orgresearchgate.net Functionalized aromatic compounds, particularly those with halogen and nitrile groups, are precursors for materials used in organic electronics. researchgate.netresearchgate.net

The key features that make such compounds suitable for materials science are:

π-Conjugation: The aromatic ring is the basis of a π-conjugated system, essential for charge transport in organic semiconductors.

Reactive Handles: The iodo and amino groups provide sites for polymerization reactions, enabling the creation of conjugated polymers. These polymers are the active components in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Intermolecular Interactions: The nitrile group and the iodine atom can participate in strong intermolecular interactions (e.g., halogen bonding), which can influence the solid-state packing of molecules. researchgate.net This molecular self-assembly is crucial for achieving the highly ordered crystalline domains that lead to superior electronic performance. sigmaaldrich.com For example, studies on 4-iodobenzonitrile (B145841) have analyzed its crystal packing and the role of C−I⋯N≡C halogen bonds in its structure. researchgate.net Indigo derivatives, another class of organic molecules with strong intermolecular hydrogen bonding, are also being explored for sustainable organic electronics. rsc.org

| Material Type | Synthetic Strategy | Role of the Precursor |

|---|---|---|

| Conjugated Polymers | Palladium-catalyzed polymerization (e.g., Suzuki or Sonogashira polycondensation) | Monomer unit providing electronic and structural properties to the polymer backbone. |

| Organic Dyes | Coupling reactions at the iodo and amino positions | Core chromophore that can be functionalized to tune absorption/emission spectra. |

| Self-Assembling Materials | Designed to promote non-covalent interactions (halogen/hydrogen bonding) | Building block for creating supramolecular structures with ordered packing. researchgate.net |

Contributions to Medicinal Chemistry Research

In medicinal chemistry, the goal extends beyond simple synthesis to the rational design of molecules that can interact specifically with biological targets. nih.gov

This compound represents a versatile scaffold for generating libraries of related compounds (analogs). beilstein-journals.org The aminobenzonitrile core is a known feature in a variety of kinase inhibitors and other therapeutic agents. nih.govnih.gov By using this starting material, medicinal chemists can systematically explore how different chemical groups at various positions on the ring affect biological activity.

For example, starting with this compound, a diverse set of analogs can be created:

A library of compounds can be generated by performing Sonogashira or Suzuki couplings at the iodo position with hundreds of different commercially available alkynes or boronic acids.

A second dimension of diversity can be introduced by acylating the amino group or using it in Buchwald-Hartwig reactions to attach various substituents. nih.gov

This approach allows for the rapid exploration of the chemical space around the core scaffold, accelerating the discovery of new lead compounds. The development of inhibitors for Tropomyosin receptor kinase (TRK) and other kinases often relies on such scaffold-based strategies. nih.govnih.gov

The functional groups of this compound and its derivatives are crucial for forming specific interactions with protein targets, such as the ATP-binding pocket of kinases. nih.gov Molecular docking studies on related kinase inhibitors reveal the importance of these interactions. mdpi.comchemrxiv.org

Nitrile Group: The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many kinase inhibitor binding modes.

Amino Group: This group can serve as a hydrogen bond donor. After acylation or incorporation into a heterocycle, the adjacent atoms often become key hydrogen bond acceptors or donors.

Substituents (from the Iodo position): The group introduced at the C5 position can be designed to fit into specific hydrophobic pockets or form additional hydrogen bonds, enhancing both the potency and selectivity of the inhibitor.

| Structural Feature | Potential Interaction Type | Example Amino Acid Residue in Kinase Pocket |

|---|---|---|

| Nitrile (-C≡N) | Hydrogen Bond Acceptor | Backbone NH of a hinge region residue (e.g., Alanine, Cysteine) |

| Amino (-NH2) | Hydrogen Bond Donor | Carbonyl oxygen of a hinge region residue (e.g., Glutamate) |

| 2-Methyl Group | Hydrophobic (van der Waals) Interaction | Leucine, Valine, Isoleucine |

| Substituent at C5 | Hydrophobic or Hydrogen Bonding | Varies based on the specific substituent and target pocket |

Role in Structure-Activity Relationship (SAR) Studies of Substituted Aromatic Systems

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how specific parts of a molecule contribute to its biological activity. nih.govnih.gov this compound is an excellent platform for conducting SAR studies because its substituents can be independently and systematically modified.

An SAR study based on this scaffold would explore the following:

The 5-Position: The iodo group acts as a placeholder for a wide array of functionalities. By synthesizing a series of analogs where the iodo is replaced by different groups (e.g., small, large, polar, nonpolar), chemists can determine the optimal size, shape, and electronic properties required at this position for target binding.

The 4-Position: The reactivity of the amino group allows for the synthesis of different amides, ureas, or heterocycles. This helps to probe the hydrogen bonding requirements and steric tolerance in the corresponding region of the binding site.

The 2-Position: The methyl group at this position is not just a passive substituent. Its presence provides a key data point in SAR. cphi-online.com Comparing the activity of a compound with and without this methyl group reveals whether a small, hydrophobic group is favorable or detrimental in that specific pocket. In many kinase inhibitors, such methyl groups are crucial for achieving selectivity by creating favorable interactions in the target kinase while causing steric clashes in off-target kinases. mdpi.com

| Position Modified | Example Modification | SAR Question Addressed |

|---|---|---|

| Position 5 (via Iodo) | Replace Iodo with -H, -Phenyl, -Thiophene, -Pyridyl | What is the effect of aryl group size and heteroatom presence on potency? |

| Position 4 (via Amino) | Form Acetamide, form Urea with Phenylamine | Which hydrogen bond donor/acceptor pattern is optimal? |

| Position 2 (Methyl) | Synthesize analog with -H instead of -CH3 | Is a small hydrophobic group at C2 required for activity or selectivity? cphi-online.com |

| Nitrile Group | Synthesize analog with -CONH2 (Amide) | Is the nitrile group's specific geometry and electronics essential? |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. For 4-Amino-5-iodo-2-methylbenzonitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl group protons.

Based on the substitution pattern of the benzene (B151609) ring, two signals are anticipated for the aromatic protons. The proton at position 3 (adjacent to the iodine and methyl groups) and the proton at position 6 (adjacent to the cyano group) are in different chemical environments and would likely appear as singlets, or as doublets if coupling to each other is resolved. The amino (NH₂) protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. The methyl (CH₃) group protons would present as a sharp singlet.

Analysis of related structures, such as 2-amino-5-iodobenzoic acid and 5-chloro-2-methyl-phenylamine, provides insight into the expected chemical shifts. chemicalbook.comrsc.org For instance, in 2-amino-5-iodobenzoic acid, the aromatic protons appear at shifts of approximately 7.95, 7.47, and 6.63 ppm. chemicalbook.com In 5-chloro-2-methyl-phenylamine, the aromatic protons are observed between 6.65 and 6.96 ppm, with the methyl signal at 2.12 ppm. rsc.org For 4-aminobenzonitrile (B131773), aromatic protons are seen at ~7.4 ppm and ~6.6 ppm, with the amino protons at 4.3 ppm in CDCl₃. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | ~7.5 - 8.0 | Singlet |

| Aromatic CH | ~6.5 - 7.0 | Singlet |

| Amino NH₂ | Variable (broad) | Broad Singlet |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum is expected to show eight signals corresponding to the eight carbon atoms in the molecule.

The carbon atom of the nitrile group (C≡N) is typically found in the range of 115-125 ppm. The six aromatic carbons will have shifts between approximately 90 and 155 ppm. The carbon atom bonded to the iodine (C-I) is expected at a relatively low field (upfield) around 90-100 ppm due to the heavy atom effect. The carbon attached to the amino group (C-N) would appear around 140-150 ppm. The carbon of the methyl group will be observed at a high field (downfield), typically between 15 and 25 ppm. Data from analogous compounds like 4-aminobenzonitrile shows carbon signals at approximately 103, 119, 134, and 150 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C-CN | ~100 - 110 |

| C≡N | ~117 - 120 |

| C-CH₃ | ~135 - 140 |

| C-NH₂ | ~150 - 155 |

| C-I | ~90 - 95 |

| Aromatic CH | ~130 - 145 |

| Aromatic CH | ~115 - 120 |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₈H₇IN₂. Its computed molecular weight is approximately 258.06 g/mol , and its monoisotopic mass is 257.96540 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 258.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule would include:

Loss of an iodine atom: This would result in a significant fragment ion at [M-I]⁺, corresponding to m/z ≈ 131.

Loss of a methyl group: Cleavage of the methyl radical would produce a fragment at [M-CH₃]⁺, m/z ≈ 243.

Loss of the cyano group: Expulsion of a cyanide radical would lead to a fragment at [M-CN]⁺, m/z ≈ 232.

The relative stability of the resulting carbocations influences the intensity of these fragment peaks. chemguide.co.ukmsu.edu The analysis of related iodo-containing aromatic compounds, such as iodo-aminoindans, shows that the molecular ion is readily observed, and fragmentation patterns help distinguish between isomers. researchgate.net

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

|---|---|

| ~258 | [C₈H₇IN₂]⁺ (Molecular Ion) |

| ~243 | [C₇H₄IN₂]⁺ |

| ~131 | [C₈H₇N₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups:

N-H Stretching: The amino (NH₂) group will show two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C≡N Stretching: The nitrile group will exhibit a sharp, strong absorption band in the range of 2220-2260 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations will cause several bands in the 1400-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the amino group is expected around 1600 cm⁻¹.

C-N Stretching: The stretching vibration for the aromatic amine C-N bond is typically found in the 1250-1350 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond will have a stretching vibration at a low frequency, typically in the range of 500-600 cm⁻¹.

Comparing with the IR spectrum of 2-amino-5-methylpyridine, the N-H stretching vibrations are observed around 3444 and 3335 cm⁻¹. researchgate.net

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric Stretch | Amino (N-H) | 3300 - 3500 |

| Stretch | Nitrile (C≡N) | 2220 - 2260 |

| Stretch | Aromatic C-H | 3000 - 3100 |

| Stretch | Aliphatic C-H (Methyl) | 2850 - 2960 |

| Stretch | Aromatic C=C | 1400 - 1600 |

| Bend | Amino (N-H) | ~1600 |

| Stretch | Aromatic C-N | 1250 - 1350 |

Advanced Diffraction Techniques for Solid-State Structure Determination (e.g., X-ray Crystallography of Analogs)

While spectroscopic methods provide crucial information about molecular connectivity and functional groups, X-ray crystallography is the definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing precise atomic positions, bond lengths, bond angles, and torsional angles. wikipedia.org

Although a crystal structure for this compound is not publicly available, analysis of analogous structures provides a clear indication of the detailed information that could be obtained. For example, the crystal structures of various substituted benzonitriles and indole (B1671886) derivatives have been determined, confirming their molecular geometry and revealing details about intermolecular interactions such as hydrogen bonding and π-stacking in the solid state. mdpi.comresearchgate.net

A successful X-ray crystallographic analysis of this compound would provide:

Unambiguous confirmation of the substitution pattern on the benzene ring.

Precise measurements of all bond lengths (e.g., C-C, C-N, C-I, C≡N) and bond angles.

Information on the planarity of the benzene ring and the orientation of the substituents.

A detailed map of intermolecular interactions, such as hydrogen bonds involving the amino group and the nitrile nitrogen, which dictate the crystal packing.

This solid-state structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and geometry of molecules. This method calculates the electron density of a system to determine its energy and other properties. For a molecule like 4-Amino-5-iodo-2-methylbenzonitrile, DFT can be employed to optimize its three-dimensional structure, predicting bond lengths, bond angles, and dihedral angles.

DFT studies on related aromatic compounds, such as other substituted benzonitriles and aminonitroimidazoles, demonstrate the utility of this approach. acs.orgnih.gov For instance, calculations on similar structures are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-311++G(d,p) or aug-cc-pVDZ. nih.govresearchgate.net These studies reveal how substituents like amino, iodo, and methyl groups influence the geometry of the benzene (B151609) ring. The angular changes in the ring are sensitive indicators of the electronic interactions between the substituents and the aromatic system. derpharmachemica.com

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. DFT calculations also provide insights into the distribution of electron density and the molecular electrostatic potential (MEP), which can identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Table 1: Representative Theoretical Molecular Parameters Calculated via DFT for a Substituted Aromatic Nitrile Note: This table is illustrative, based on typical values for analogous compounds, as specific data for this compound is not available.

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov |

| Dipole Moment (μ) | 4.1 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. acs.org |

| Polarizability (α) | 54 x 10⁻²⁴ esu | Describes the ease with which the electron cloud can be distorted by an electric field. nih.gov |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

A significant application of DFT is the prediction of spectroscopic data. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These theoretical spectra are invaluable for interpreting and assigning experimental data. Studies on benzonitrile (B105546) derivatives have shown that methods like B3LYP with appropriate basis sets can accurately predict vibrational modes. researchgate.netderpharmachemica.com For example, the characteristic C≡N stretching vibration in benzonitriles is typically predicted with high accuracy. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net Theoretical chemical shifts are compared against experimental values, often showing a strong linear correlation, which aids in the structural elucidation of newly synthesized compounds. The predicted spectra help assign specific signals to the corresponding nuclei in the molecule, confirming the positions of the amino, iodo, and methyl substituents on the benzonitrile core.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Benzonitrile Derivative Note: This table illustrates the principle of spectroscopic prediction. Values are representative.

| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value |

| C≡N Vibrational Stretch (IR) | 2240 cm⁻¹ researchgate.net | 2230 cm⁻¹ |

| ¹³C Chemical Shift (Cyano Carbon) | 118 ppm | 119 ppm |

| ¹H Chemical Shift (Aromatic Proton) | 7.5 ppm | 7.6 ppm |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of a reaction, providing a quantitative measure of its feasibility.

For instance, DFT studies on the cycloaddition reactions of benzonitrile oxides have been used to understand the molecular mechanism and regioselectivity of the process. researchgate.net Such studies analyze the bond-forming and bond-breaking patterns and calculate activation energies to determine the most favorable reaction pathway. researchgate.net In the context of this compound, theoretical studies could elucidate the mechanisms of its synthesis or its subsequent reactions, such as nucleophilic substitution or reactions involving the cyano and amino groups. For example, computational analysis of the reaction between iminoacetic acid and formamide (B127407) has been used to elucidate the role of catalysts and compare different possible reaction pathways.

Molecular Modeling for Ligand-Receptor Interactions (for biologically active derivatives)

When a molecule or its derivatives show biological activity, molecular modeling techniques like molecular docking are used to investigate how they interact with biological targets such as proteins or enzymes. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The strength of this interaction is estimated using a scoring function, which often correlates with binding affinity.

Derivatives of benzonitrile have been explored as inhibitors for various biological targets. For example, docking studies on benzonitrile derivatives targeting cancer-related proteins help to understand the specific interactions that confer inhibitory activity. researchgate.netresearchgate.net These studies reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and amino acid residues in the receptor's active site.

In a hypothetical scenario where a derivative of this compound is designed as an inhibitor for a specific kinase, docking could reveal that the amino group forms a critical hydrogen bond with an aspartate residue, while the benzonitrile ring sits (B43327) in a hydrophobic pocket. Molecular dynamics (MD) simulations can further refine these docked poses, providing insights into the stability of the ligand-receptor complex over time. nih.govmdpi.com This information is vital for structure-based drug design, guiding the synthesis of more potent and selective inhibitors.

Table 3: Example of Molecular Docking Results for a Benzonitrile-based Kinase Inhibitor Note: This table is a representative example of docking analysis.

| Parameter | Value/Residue | Type of Interaction |

| Binding Energy | -7.43 kcal/mol nih.gov | Overall predicted affinity |

| Hydrogen Bond | Asp197 nih.gov | Key polar interaction |

| Hydrogen Bond | Gln63 nih.gov | Anchor point in binding site |

| Hydrophobic Interaction | Leu162, Ala198 nih.gov | Stability in hydrophobic pocket |

| π-π Stacking | Trp59 nih.gov | Interaction with aromatic residue |

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient Functionalization

The reactivity of the aryl iodide in 4-amino-5-iodo-2-methylbenzonitrile makes it an ideal substrate for a wide range of cross-coupling reactions. Future research will likely focus on developing novel catalytic systems to efficiently and selectively functionalize this position. The development of chiral iodoaniline-based catalysts has shown promise in promoting reactions such as the α-oxysulfonylation of ketones with high yields. acs.org Similar strategies could be adapted for this compound, potentially leading to new catalysts for asymmetric synthesis.

The functionalization of iodoarenes is a cornerstone of modern organic synthesis, with applications in the creation of complex molecules for medicinal chemistry and materials science. mdpi.com Research into copper-catalyzed and hypervalent iodine-mediated functionalization of unactivated C-H bonds presents another exciting avenue. mdpi.com These methods could allow for the direct introduction of various functional groups onto the aromatic ring of this compound, bypassing the need for pre-functionalized starting materials.

Furthermore, iodine-catalyzed functionalization of primary aliphatic amines has been demonstrated for the synthesis of various heterocyclic compounds. nih.govresearchgate.net While the amino group in this compound is aromatic, the development of catalysts that can selectively activate the C-H bonds of the methyl group or facilitate novel cyclization reactions involving the amino and nitrile groups is a plausible and exciting prospect.

A key area of development will be the design of catalysts that exhibit high selectivity for one reactive site over the others on the this compound scaffold. This would enable a programmed, stepwise functionalization of the molecule, providing access to a diverse library of derivatives with tailored properties.

Table 1: Potential Catalytic Functionalization Reactions for this compound

| Reaction Type | Catalyst System | Potential Product |

| Suzuki-Miyaura Coupling | Palladium-based catalysts | 4-Amino-5-aryl-2-methylbenzonitrile |

| Sonogashira Coupling | Copper/Palladium catalysts | 4-Amino-5-alkynyl-2-methylbenzonitrile |

| Buchwald-Hartwig Amination | Palladium-based catalysts | 4,5-Diamino-2-methylbenzonitrile derivatives |

| C-H Activation/Functionalization | Rhodium or Palladium catalysts | Functionalized methyl or aryl C-H bonds |

| Asymmetric Catalysis | Chiral Iodoarene catalysts | Enantioenriched derivatives |

Exploration of Bioorthogonal Reactivity and Bioconjugation Applications

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The aryl iodide moiety of this compound makes it a potential candidate for such applications. While reactions involving azides and alkynes are more common in bioorthogonal chemistry, the development of metal-catalyzed cross-coupling reactions that are biocompatible is an active area of research. nih.govnih.govpcbiochemres.comeur.nl

The selective modification of biomolecules is crucial for understanding their function and for developing new therapeutic and diagnostic tools. nih.gov The iodoaryl group can participate in reactions like the Sonogashira coupling under increasingly mild, biologically compatible conditions. This could allow for the attachment of this compound to proteins or other biomolecules that have been genetically encoded with an alkyne-containing unnatural amino acid.

Furthermore, the amino group of this compound could be utilized for bioconjugation. For instance, it can be acylated with a linker that contains a bioorthogonal handle, such as an azide (B81097) or a strained alkyne, for subsequent "click" chemistry reactions. mdpi.com Enzymatic bioconjugation methods are also gaining traction, offering high selectivity and mild reaction conditions that could be compatible with the functionalities present in this compound. nih.gov

Future research in this area will involve the design of water-soluble and biocompatible derivatives of this compound and the optimization of reaction conditions for efficient and selective labeling of biomolecules in complex biological environments.

Table 2: Potential Bioorthogonal and Bioconjugation Strategies

| Strategy | Reactive Handle on Biomolecule | Potential Application |

| Palladium-Catalyzed Cross-Coupling | Alkyne or Boronic Acid | Site-specific protein modification |

| Amide Bond Formation | Activated Carboxylic Acid | Attachment of imaging agents or drugs |

| Enzymatic Ligation | Specific enzyme recognition site | Targeted delivery of therapeutic payloads |

| "Click" Chemistry Precursor | Azide or Alkyne linker attached to amino group | Fluorescent labeling of cellular components |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better process control, and easier scalability. youtube.com The synthesis and functionalization of compounds like this compound are well-suited for flow chemistry platforms. vapourtec.comunimi.itnih.govsemanticscholar.org

For instance, the iodination of aromatic compounds can be performed in flow, allowing for precise control of reaction time and temperature, which can minimize the formation of byproducts. vapourtec.com Subsequent functionalization reactions, such as cross-coupling or amination, can be "telescoped" in a continuous sequence without the need for isolating intermediates. nih.gov This would significantly streamline the synthesis of a library of derivatives based on the this compound scaffold.

Automated synthesis platforms, which integrate robotic handling with chemical reactors, can further accelerate the discovery and optimization of new molecules. chemrxiv.org An automated system could be programmed to perform a variety of reactions on this compound, systematically varying reaction partners and conditions to rapidly generate a large number of analogs for screening in drug discovery or materials science applications. The synthesis of related benzonitriles has been a target for such automated approaches. nih.govorganic-chemistry.orgmedcraveonline.com

Future work will focus on developing robust and reliable flow and automated synthesis protocols for the multi-step synthesis and diversification of this compound. This will involve the optimization of reaction conditions, the development of in-line purification techniques, and the integration of real-time analytical methods for process monitoring.

Table 3: Advantages of Flow Chemistry for the Synthesis and Functionalization of this compound

| Parameter | Advantage in Flow Chemistry |

| Safety | Smaller reaction volumes, better heat dissipation |

| Scalability | Increased production by running for longer times |

| Process Control | Precise control over temperature, pressure, and stoichiometry |

| Multi-step Synthesis | "Telescoping" of reactions without intermediate isolation |

| Reproducibility | Consistent product quality |

Expansion into Materials Science for Optoelectronic or Supramolecular Applications

The unique electronic and structural features of this compound make it an attractive building block for the construction of novel materials with interesting optoelectronic and supramolecular properties. The presence of a donor (amino) and acceptor (nitrile) group on the aromatic ring suggests potential for charge-transfer characteristics, which are desirable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.netnih.govnih.gov

The iodine atom provides a handle for creating extended π-conjugated systems through cross-coupling reactions, which can be used to tune the electronic and photophysical properties of the resulting materials. rsc.org The synthesis of various benzonitrile (B105546) derivatives has been explored for their optoelectronic applications. researchgate.net

In the realm of supramolecular chemistry, the amino and nitrile groups can participate in hydrogen bonding, while the iodine atom can act as a halogen bond donor. nih.govnih.govmdpi.com Halogen bonding is an increasingly recognized non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined architectures, such as one-dimensional chains or two-dimensional networks. nih.govmdpi.commdpi.com By carefully designing complementary molecules, it should be possible to program the self-assembly of this compound into novel supramolecular structures with potential applications in areas such as crystal engineering, host-guest chemistry, and the development of "smart" materials.

Future research in this area will involve the synthesis and characterization of a range of derivatives of this compound and the investigation of their photophysical properties and self-assembly behavior. This will require a combination of synthetic chemistry, spectroscopy, X-ray crystallography, and computational modeling.

Table 4: Potential Materials Science Applications

| Application Area | Key Structural Feature | Potential Property |

| Optoelectronics | Donor-acceptor system, extended conjugation | Charge-transfer, luminescence |

| Supramolecular Chemistry | Hydrogen bonding, halogen bonding | Self-assembly into ordered structures |

| Crystal Engineering | Directional non-covalent interactions | Design of functional crystalline materials |

| Host-Guest Chemistry | Pre-organized cavities in supramolecular assemblies | Molecular recognition and sensing |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。